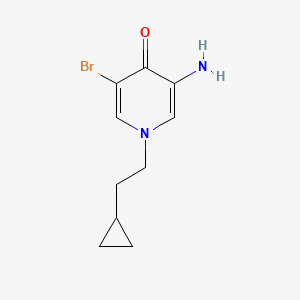
3-Amino-5-bromo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-5-bromo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a pyridinone core substituted with amino, bromo, and cyclopropylethyl groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common approach is to start with a pyridinone derivative and introduce the amino and bromo substituents through selective functionalization reactions. The cyclopropylethyl group can be introduced via alkylation reactions using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
3-Amino-5-bromo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in a dehalogenated product.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or nitric acid under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Dehalogenated pyridinone derivatives.
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.
科学研究应用
3-Amino-5-bromo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 3-Amino-5-bromo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the amino, bromo, and cyclopropylethyl groups can influence its binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
- 3-Amino-5-chloro-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-fluoro-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-iodo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one
Uniqueness
3-Amino-5-bromo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one is unique due to the presence of the bromo substituent, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a versatile intermediate for the synthesis of various derivatives with potential biological activities.
属性
分子式 |
C10H13BrN2O |
|---|---|
分子量 |
257.13 g/mol |
IUPAC 名称 |
3-amino-5-bromo-1-(2-cyclopropylethyl)pyridin-4-one |
InChI |
InChI=1S/C10H13BrN2O/c11-8-5-13(4-3-7-1-2-7)6-9(12)10(8)14/h5-7H,1-4,12H2 |
InChI 键 |
GHTXJAYSNONPFU-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CCN2C=C(C(=O)C(=C2)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















